molecular formula C14H26N2O2 B4997295 ethyl 4-cycloheptyl-1-piperazinecarboxylate

ethyl 4-cycloheptyl-1-piperazinecarboxylate

Cat. No. B4997295
M. Wt: 254.37 g/mol
InChI Key: METVIWRWYFIMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cycloheptyl-1-piperazinecarboxylate, also known as ECPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of ethyl 4-cycloheptyl-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to affect the levels of neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. These biochemical effects may contribute to the observed physiological effects of this compound, including its anxiolytic and antipsychotic effects.

Advantages and Limitations for Lab Experiments

Ethyl 4-cycloheptyl-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, this compound also has some limitations. It has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on ethyl 4-cycloheptyl-1-piperazinecarboxylate. One area of interest is the development of more potent and selective this compound derivatives. Another area of interest is the investigation of this compound's potential use in the treatment of other neurological and psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic properties. Its antipsychotic, anxiolytic, and antidepressant effects make it a promising candidate for the treatment of several neurological and psychiatric disorders. However, further research is needed to fully understand its mechanism of action and its potential limitations as a therapeutic agent.

Synthesis Methods

The synthesis of ethyl 4-cycloheptyl-1-piperazinecarboxylate involves the reaction of 4-cycloheptyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester with piperazine in the presence of a catalyst. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

Ethyl 4-cycloheptyl-1-piperazinecarboxylate has been extensively studied for its potential therapeutic properties. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

ethyl 4-cycloheptylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-2-18-14(17)16-11-9-15(10-12-16)13-7-5-3-4-6-8-13/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METVIWRWYFIMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.